molecular formula C14H15N3O3 B2757863 Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421441-44-2

Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2757863
CAS RN: 1421441-44-2
M. Wt: 273.292
InChI Key: SLHSULDEYXWRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of new heterocyclic compounds containing the imidazole scaffold .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have emerged as promising candidates in the fight against microbial resistance. The furan nucleus plays a crucial role in the design of novel antibacterial agents. Researchers have explored diverse synthetic methods to create furan derivatives with remarkable therapeutic efficacy . Specifically, the compound “Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” may exhibit antibacterial activity against both gram-positive and gram-negative bacteria.

Protein Tyrosine Kinase Inhibition

Furan-containing compounds have been investigated for their potential as protein tyrosine kinase inhibitors. These enzymes play essential roles in cell signaling pathways and are implicated in cancer progression. By targeting protein kinases, furan-based molecules may offer therapeutic benefits in cancer treatment .

Anti-Inflammatory and Analgesic Effects

Furan derivatives, including Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, exhibit anti-inflammatory and analgesic properties. These molecules may modulate pain pathways and reduce inflammation, making them relevant in drug development .

Anti-Ulcer and Diuretic Activities

Furan-based compounds have been explored for their potential in treating ulcers and promoting diuresis. These therapeutic effects stem from their interactions with specific biological targets .

Other Potential Applications

Beyond the mentioned fields, furan derivatives have been investigated for their anti-protozoal, antiviral, anti-anxiety, and anti-aging properties. The versatility of furans opens up exciting avenues for drug discovery and development .

properties

IUPAC Name

furan-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(12-2-1-9-19-12)17-7-3-11(4-8-17)20-13-10-15-5-6-16-13/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHSULDEYXWRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.